1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one
Description
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a pyridinone ring. Its molecular formula is C10H13NO6, and it has a molecular weight of 243.21 g/mol.
Properties
Molecular Formula |
C11H15NO6 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C11H15NO6/c1-11(5-13)9(17)8(16)10(18-11)12-3-2-6(14)4-7(12)15/h2-4,8-10,13-14,16-17H,5H2,1H3/t8-,9+,10-,11-/m1/s1 |
InChI Key |
WKAFBZOCURIUPH-LMLFDSFASA-N |
Isomeric SMILES |
C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=CC2=O)O)O)O)CO |
Canonical SMILES |
CC1(C(C(C(O1)N2C=CC(=CC2=O)O)O)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one typically involves multiple steps, starting from readily available precursors. The process often includes the protection of hydroxyl groups, selective oxidation, and cyclization reactions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl groups and pyridinone moiety in the compound undergo oxidation under controlled conditions:
-
Primary hydroxyl groups (e.g., at C5 of the oxolane ring) are selectively oxidized to aldehydes or ketones using potassium permanganate (KMnO₄) in acidic or neutral media .
-
Secondary hydroxyl groups (e.g., at C3 and C4) require stronger oxidants like chromium trioxide (CrO₃) to form ketones .
-
The pyridinone ring can undergo dehydrogenation under oxidative conditions, yielding pyridine derivatives.
Key Reaction Conditions and Products:
| Reaction Site | Reagent/Conditions | Product |
|---|---|---|
| C5-OH (Oxolane) | KMnO₄, H₂SO₄, 0–5°C | Aldehyde |
| C3/C4-OH (Oxolane) | CrO₃, AcOH, 50°C | Ketone |
| Pyridinone ring | O₂, catalytic Cu | Pyridine |
Reduction Reactions
The pyridinone ring is susceptible to reduction, forming dihydropyridinone or piperidine derivatives:
-
Sodium borohydride (NaBH₄) in ethanol selectively reduces the pyridinone ring to dihydropyridinone .
-
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) fully reduces the ring to a piperidine derivative .
Example Reduction Pathway:
Substitution Reactions
Hydroxyl groups participate in nucleophilic substitution reactions:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) yields ether derivatives .
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms esters under anhydrous conditions.
Substitution Selectivity:
| Position | Reactivity | Example Product |
|---|---|---|
| C5-OH (Oxolane) | High (primary –OH) | Methyl ether |
| C4-OH (Oxolane) | Moderate (secondary –OH) | Acetyl ester |
Hydrolysis and Stability
The compound’s glycosidic bond (between the oxolane and pyridinone) is sensitive to acidic hydrolysis:
-
Acidic Conditions (HCl, H₂O) : Cleavage of the glycosidic bond releases pyridinone and sugar derivatives .
-
Enzymatic Hydrolysis : Glycosidases selectively hydrolyze the bond under physiological conditions.
Hydrolysis Kinetics:
| Condition | Rate (k, s⁻¹) | Products |
|---|---|---|
| 0.1 M HCl, 25°C | 1.2 × 10⁻³ | Pyridinone + Oxolane derivative |
| β-Glucosidase, pH 7.4 | 5.8 × 10⁻⁴ | Same as above |
Complexation and Chelation
The pyridinone’s carbonyl and hydroxyl groups act as ligands for metal ions:
Scientific Research Applications
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one involves its interaction with specific molecular targets. The hydroxyl groups and the pyridinone ring play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione
- **4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidin-2(1H)-one
Uniqueness
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one is unique due to its specific stereochemistry and the presence of both hydroxyl and pyridinone functional groups. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Biological Activity
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one, commonly referred to as dihydrouridine , is a modified nucleoside with significant biological activity. This compound is primarily known for its role in RNA biology and therapeutic applications.
The molecular formula for dihydrouridine is , with a molecular weight of approximately 246.22 g/mol. The compound appears as a crystalline solid, typically white to off-white in color. It is hygroscopic and has a predicted pKa of 12.40, indicating its basic nature in solution .
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2O6 |
| Molecular Weight | 246.22 g/mol |
| Density | 1.614 ± 0.06 g/cm³ (Predicted) |
| Solubility | DMF: 16 mg/ml; DMSO: 10 mg/ml; PBS (pH 7.2): 5 mg/ml |
| Storage Temperature | -20°C |
Dihydrouridine functions as an intermediate in the synthesis of 3,4,5,6-tetrahydrouridine (THU) , which is a potent inhibitor of cytidine deaminase (CDA). This inhibition leads to the regulation of cell proliferation by affecting the cell cycle, making it a potential therapeutic agent for tumors that express high levels of CDA .
Antitumor Activity
Research has indicated that THU can significantly inhibit the growth of various cancer cell lines by blocking the metabolism of cytidine and uridine. This metabolic blockade results in reduced nucleotide availability for RNA synthesis, thereby impairing cancer cell proliferation .
Case Study: Inhibition of Tumor Growth
A study conducted on human cancer cell lines demonstrated that THU derived from dihydrouridine inhibited cell growth by inducing apoptosis and cell cycle arrest at the G1 phase. This effect was particularly pronounced in cells with elevated CDA expression levels .
Therapeutic Applications
Dihydrouridine and its derivatives are being explored for several therapeutic applications:
- Cancer Treatment : As mentioned earlier, THU's ability to inhibit CDA makes it a promising candidate for treating cancers with high CDA activity.
- Viral Infections : Some studies suggest that modified nucleosides like dihydrouridine may have antiviral properties by interfering with viral RNA synthesis .
Summary of Research Findings
Recent studies have focused on understanding the pharmacokinetics and pharmacodynamics of dihydrouridine and its derivatives. Key findings include:
- Increased Efficacy : Dihydrouridine enhances the efficacy of certain chemotherapeutic agents when used in combination therapies.
- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further clinical trials are necessary to establish long-term safety .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for achieving the stereochemical precision required in the oxolane ring of this compound?
- Methodological Answer : Multi-step stereoselective synthesis is critical. Techniques include:
- Chiral auxiliary-assisted glycosylation to control the (2R,3R,4S,5R) configuration, as seen in analogous nucleoside syntheses .
- Protecting group strategies (e.g., tert-butyldimethylsilyl or trityl groups) to preserve hydroxyl functionality during coupling reactions .
- Validation via chiral HPLC and NMR coupling constants (e.g., , ) to confirm stereochemical integrity .
Q. How can the compound’s hydrolytic stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- Conduct pH-dependent stability assays (pH 1–7.4) using LC-MS to monitor degradation products, particularly at the glycosidic bond .
- Compare kinetic data with structurally similar compounds (e.g., cytidine analogs) to identify stabilizing functional groups .
Q. What spectroscopic techniques are optimal for characterizing the hydroxypyridinone moiety?
- Methodological Answer :
- UV-Vis spectroscopy to detect π→π* transitions in the pyridinone ring () .
- NMR to resolve tautomeric equilibria (e.g., keto-enol forms) via chemical shifts at C2 and C4 .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in proposed binding mechanisms with metalloenzymes (e.g., tyrosine phosphatases)?
- Methodological Answer :
- Perform docking simulations (AutoDock Vina) using the compound’s 3D structure (from X-ray data in ) and enzyme active sites.
- Validate with molecular dynamics (MD) simulations to assess stability of metal-coordination (e.g., Fe/Mn) at the hydroxypyridinone site .
- Compare results with experimental inhibition assays (IC) to reconcile computational and empirical data .
Q. What strategies address contradictions in reported cytotoxicity profiles across cell lines?
- Methodological Answer :
- Use isogenic cell panels (e.g., wild-type vs. DNA repair-deficient lines) to isolate mechanisms (e.g., ROS generation vs. direct DNA damage) .
- Quantitate intracellular metabolite accumulation via LC-MS/MS to correlate cytotoxicity with pharmacokinetic variability .
Q. How can the compound’s interaction with nucleic acids be rigorously analyzed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
